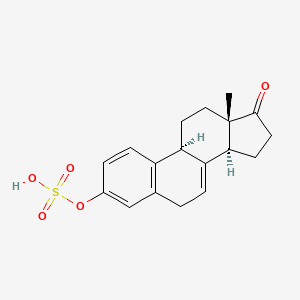![molecular formula C15H17NO10 B1222787 (2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 79294-81-8](/img/structure/B1222787.png)
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glucuronyl-2-hydroxyhippurate involves the conjugation of glucuronic acid with 2-hydroxyhippurate. This can be achieved through enzymatic reactions involving glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of 2-hydroxyhippurate .
Industrial Production Methods
Industrial production of glucuronyl-2-hydroxyhippurate typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound from biological samples . This method ensures the efficient isolation of the compound for further use in research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving glucuronyl-2-hydroxyhippurate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of glucuronyl-2-hydroxyhippurate include various glucuronides and other conjugates that are more polar and water-soluble, facilitating their excretion from the body .
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study phase II metabolism and conjugation reactions.
Biology: Investigated for its role as a biomarker in metabolic studies and its presence in biological fluids.
Medicine: Studied for its potential therapeutic effects and its role in drug metabolism and excretion.
Mecanismo De Acción
The mechanism of action of glucuronyl-2-hydroxyhippurate involves its role as a conjugate in phase II metabolism. The compound is formed through the action of glucuronosyltransferases, which transfer glucuronic acid to 2-hydroxyhippurate. This process increases the water solubility of the compound, facilitating its excretion from the body . The molecular targets and pathways involved include the enzymes responsible for glucuronidation and the transporters that mediate the excretion of the conjugates .
Comparación Con Compuestos Similares
Similar Compounds
Glucuronyl-hippurate: Another conjugate of glucuronic acid, but with hippurate instead of 2-hydroxyhippurate.
Glucuronyl-salicylate: A conjugate of glucuronic acid with salicylate, similar to glucuronyl-2-hydroxyhippurate but without the hydroxyl group on the benzene ring.
Uniqueness
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to the presence of the hydroxyl group on the benzene ring, which influences its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and affects its metabolic pathways and excretion .
Propiedades
Número CAS |
79294-81-8 |
|---|---|
Fórmula molecular |
C15H17NO10 |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO10/c17-8(18)5-16-13(22)6-3-1-2-4-7(6)25-15-11(21)9(19)10(20)12(26-15)14(23)24/h1-4,9-12,15,19-21H,5H2,(H,16,22)(H,17,18)(H,23,24)/t9-,10-,11+,12-,15+/m0/s1 |
Clave InChI |
YLHIHVLXUROIAA-QKZHPOIUSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Sinónimos |
G-2-OHH glucuronyl-2-hydroxyhippurate glucuronyl-o-hydroxybenzoylglycine glucuronyl-salicylurate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


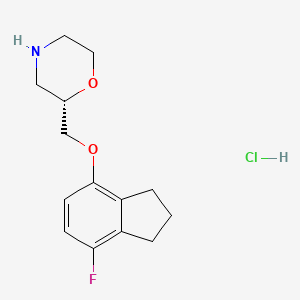
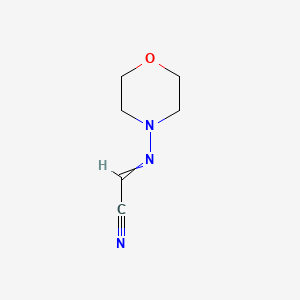
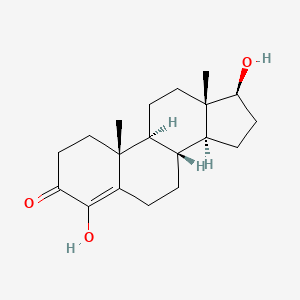

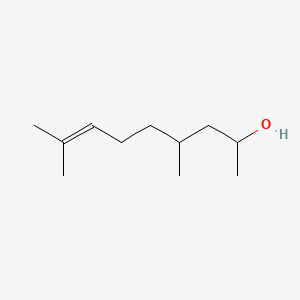
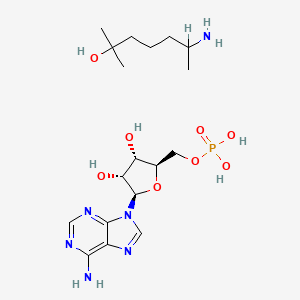
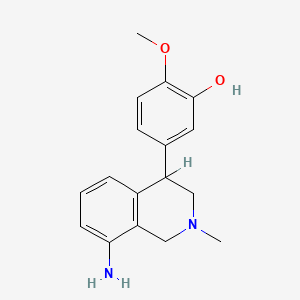
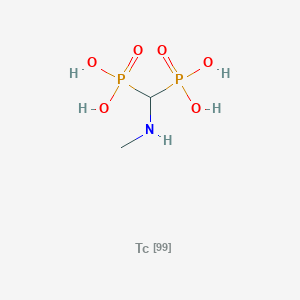
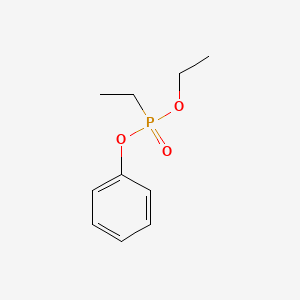
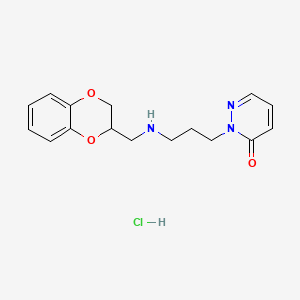
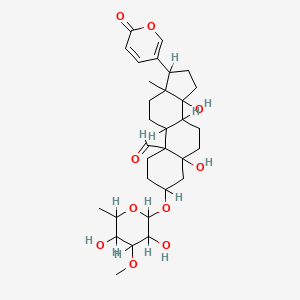
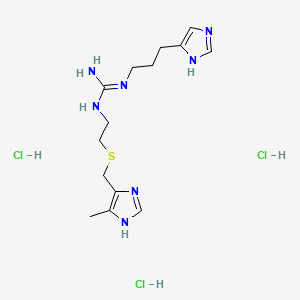
![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)
